2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine
Description
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7F9N4/c19-16(20,21)9-3-1-2-8(6-9)14-30-29-13-5-4-10-11(17(22,23)24)7-12(18(25,26)27)28-15(10)31(13)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCUKAZNUCGGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7F9N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research.
- Molecular Formula : C18H7F9N4
- CAS Number : 338962-21-3
- Molar Mass : 450.26 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Anti-inflammatory : Inhibits pro-inflammatory cytokines.
- Antiviral : Potential activity against viral pathogens.
1. Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including the target compound, show significant antimicrobial properties. In vitro studies have demonstrated efficacy against gram-positive and gram-negative bacteria. A study reported that several naphthyridine derivatives exhibited moderate to good antibacterial activity using the agar dilution method .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl] | Staphylococcus aureus | 25 µg/mL |
| 2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl] | Escherichia coli | 50 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various tumor cell lines. Notably, it has shown promising cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MIAPaCa | 0.41 |
| K-562 | 0.77 |
| PA-1 | 1.19 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
3. Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of naphthyridine derivatives. The compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-treated BV2 cells.
- Mechanism : The anti-inflammatory effect is mediated through the inhibition of the TLR4/MyD88 signaling pathway and reduction in reactive oxygen species (ROS) production .
Case Study: Cytotoxicity Evaluation
A series of synthesized naphthyridine derivatives were screened for their cytotoxic effects on eight tumor and two non-tumor cell lines. The study revealed that compounds with trifluoromethyl substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .
Research Findings: Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of naphthyridine derivatives. Modifications at various positions of the naphthyridine ring significantly affect biological activity. For instance, substituents like trifluoromethyl groups enhance both anticancer and antimicrobial activities due to increased lipophilicity and electronic effects .
Scientific Research Applications
Biological Activities
The 1,8-naphthyridine derivatives, including the target compound, have demonstrated a wide range of biological activities. These include:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial effects against various pathogens. For instance, derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription .
- Anticancer Properties : Naphthyridine derivatives have been explored for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : The anti-inflammatory properties of naphthyridine derivatives have been documented, making them potential candidates for treating inflammatory diseases .
- Neurological Applications : Research suggests that these compounds may have applications in treating neurological disorders such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications could significantly enhance antibacterial potency. The minimum inhibitory concentration (MIC) values were as low as 0.5 µg/mL for some derivatives .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted the importance of trifluoromethyl substitutions on the naphthyridine ring. Variations in these groups were shown to influence both potency and selectivity towards bacterial targets. This finding emphasizes the potential for optimizing therapeutic outcomes through targeted chemical modifications .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacteria; potential for drug development |
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory | Potential treatment for inflammatory diseases |
| Neurological Disorders | Modulates neurotransmitter systems; applications in Alzheimer's disease |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent groups at positions 6, 8, and 9 of the triazolo[4,3-a][1,8]naphthyridine scaffold:
*Estimated based on analogs.
- Electron-Withdrawing Effects : The target compound’s 3-(CF₃)phenyl group at position 9 enhances electron-withdrawing properties compared to methoxy (electron-donating) or difluorophenyl groups, influencing reactivity and binding interactions .
- Core Heterocycle : Replacing the triazolo ring with imidazo (as in ) reduces aromaticity and alters hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP is estimated at ~4.5 (higher than the 4-methoxyphenyl analog’s LogP = 3.1) due to three CF₃ groups .
- Solubility : Imidazo-based analogs with carboxylic acid groups () exhibit aqueous solubility >10 mg/mL, whereas CF₃-rich compounds require DMSO for dissolution .
- Thermal Stability: CF₃-substituted compounds decompose at >250°C, compared to ~200°C for non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
